(1-Chloroethyl)benzene CAS number 672-65-1 properties
(1-Chloroethyl)benzene CAS number 672-65-1 properties
An In-depth Technical Guide to (1-Chloroethyl)benzene (CAS 672-65-1)
Authored by a Senior Application Scientist
Introduction
(1-Chloroethyl)benzene, registered under CAS number 672-65-1, is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in a multitude of synthetic organic chemistry applications.[1] Structurally characterized by a benzene ring attached to a chloroethyl group, this compound's reactivity is dominated by the benzylic chloride moiety, making it a versatile precursor for pharmaceuticals, dyes, fragrances, and specialized polymers.[1] Presented as a colorless to light yellow liquid, its utility in drug development and material science stems from its ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the 1-phenylethyl group into more complex molecular architectures.[1][2]
This guide provides a comprehensive technical overview of (1-Chloroethyl)benzene, synthesizing critical data on its physicochemical properties, synthesis and purification protocols, spectroscopic identity, and core applications. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for its safe and effective handling and utilization in a laboratory setting.
Physicochemical and Spectroscopic Profile
The fundamental properties of (1-Chloroethyl)benzene are crucial for its application in controlled chemical reactions and for establishing appropriate storage and handling protocols. This compound is a flammable liquid that is insoluble in water but demonstrates good solubility in common organic solvents like ethanol, ether, and acetone.[1][3]
Molecular Structure
The structural arrangement of (1-Chloroethyl)benzene is foundational to its chemical behavior.
Caption: Molecular structure of (1-Chloroethyl)benzene.
Data Summary Table
The following table consolidates the key quantitative properties of (1-Chloroethyl)benzene.
| Property | Value | Source(s) |
| CAS Number | 672-65-1 | [1] |
| Molecular Formula | C₈H₉Cl | [1][4] |
| Molecular Weight | 140.61 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [1][3][6] |
| Boiling Point | 195 °C at 760 mmHg84-94 °C at 20-25 mmHg | [7][8] |
| Density | 1.0631 g/cm³ at 20°C | [3][9] |
| Refractive Index (n²⁵/D) | 1.5250 - 1.528 | [1][3] |
| Flash Point | 44 °C | [7][10] |
| Vapor Pressure | 1.17 mmHg at 25°C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, acetone | [1][3] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of (1-Chloroethyl)benzene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH-Cl), a doublet for the methyl (CH₃) protons, and a complex multiplet in the aromatic region for the phenyl protons.
-
¹³C NMR : The carbon spectrum provides distinct signals for the methyl and methine carbons of the ethyl chain, as well as for the carbons of the benzene ring.[11]
-
-
Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of 140.61 g/mol and provides a characteristic fragmentation pattern useful for identification.[4]
-
Infrared (IR) Spectroscopy : IR spectra exhibit characteristic absorption bands corresponding to C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Cl bond.
Authoritative spectral data can be found in databases such as the SDBS (AIST Spectral DB).[7]
Synthesis, Purification, and Reactivity
Synthesis Protocol: Free-Radical Chlorination of Ethylbenzene
A common and effective laboratory-scale synthesis involves the side-chain chlorination of ethylbenzene, initiated by ultraviolet light.[8] The causality behind this choice is that UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals, which then selectively abstract a benzylic hydrogen from ethylbenzene. The resulting benzylic radical is stabilized by resonance with the phenyl ring, favoring substitution at this position over others.
Experimental Workflow:
Caption: Workflow for the synthesis of (1-Chloroethyl)benzene.
Detailed Steps:
-
Setup : To a 250 mL round-bottom flask, add 101.5 g (0.5 mol) of ethylbenzene. Equip the flask with a reflux condenser, a thermometer, and a gas inlet tube (bubbler).[8]
-
Initiation : Heat the ethylbenzene to 70°C. Position a quartz UV lamp approximately 30 cm from the flask to initiate the radical reaction.[8]
-
Chlorination : Introduce dry chlorine gas through the bubbler. The rate of addition must be carefully controlled to maintain a faint green color in the liquid; an intense green indicates an excess of chlorine, which can lead to the formation of polychlorinated byproducts.[8]
-
Reaction Monitoring : Continue the chlorine addition until the theoretical mass required for monochlorination (approximately 15.8 g) has been introduced.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with water to remove any dissolved HCl.[8]
-
Drying : Separate the organic layer and dry it over anhydrous calcium chloride.[8]
Purification Protocol: Vacuum Distillation
(1-Chloroethyl)benzene is thermally labile and can decompose upon heating at atmospheric pressure.[8] Therefore, purification must be performed via vacuum distillation. This technique lowers the boiling point, allowing the compound to distill at a temperature that does not induce degradation.
Detailed Steps:
-
Setup : Assemble a standard vacuum distillation apparatus.
-
Distillation : Filter the dried crude product into the distillation flask. Apply vacuum and gently heat the flask.
-
Fraction Collection : Collect the product fraction boiling at 84-94°C under a reduced pressure of 20-25 mmHg.[8] This fraction primarily contains (1-chloroethyl)benzene, with small amounts of the isomeric (2-chloroethyl)benzene.[8]
Core Reactivity
The synthetic utility of (1-Chloroethyl)benzene is primarily derived from the reactivity of its benzylic chloride group.
-
Nucleophilic Substitution : The chlorine atom is a good leaving group, and the adjacent phenyl ring stabilizes the resulting carbocation intermediate (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway). This facilitates substitution reactions with a wide range of nucleophiles, making it a key building block.[1][12]
-
Elimination Reactions : Under basic conditions, it can undergo elimination reactions to form styrene.[8]
Applications in Research and Drug Development
(1-Chloroethyl)benzene is not typically an end-product but rather a critical starting material or intermediate.[1]
-
Pharmaceutical Synthesis : It is used as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The 1-phenylethyl moiety it provides is a common structural motif in many drug molecules.[1]
-
Polymer Chemistry : The reactive benzylic chloride allows it to function as an initiator in living cationic polymerization processes. Related bifunctional initiators, such as 1,4-bis(1-chloroethyl)benzene, are used to synthesize well-defined ABA triblock copolymers with precise control over molecular architecture.[2]
-
Fine Chemical and Agrochemical Synthesis : It serves as an intermediate in the production of dyes, fragrances, and pesticides.[1][13] Its ability to undergo substitution reactions allows for the straightforward attachment of the phenylethyl scaffold to other molecules.[1]
Safety, Handling, and Disposal
(1-Chloroethyl)benzene is a hazardous chemical that requires strict safety protocols.
Hazard Identification
-
Flammability : It is a flammable liquid and vapor, with a flash point of 44°C.[7][10] Keep away from heat, sparks, open flames, and other ignition sources.[1][7]
-
Health Hazards : The compound is irritating to the eyes, skin, and respiratory system.[1][6][10]
-
Reactivity Hazards : It is incompatible with strong oxidizing agents.[6]
Handling and Personal Protective Equipment (PPE)
-
Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][10]
-
Personal Protective Equipment :
-
Gloves : Wear suitable chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[10]
-
Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.[1]
-
Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate cartridge (e.g., OV/AG/P99).[10]
-
-
Static Discharge : Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[1][7] Use non-sparking tools and ground/bond containers and receiving equipment.[1][7]
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere, as the compound can be air-sensitive.[1][7]
-
Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10] Contaminated packaging should be disposed of as unused product. Do not let the product enter drains.[10]
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